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molecular formula C10H20N2O4S2 B8586540 N,N'-bis(1,1-dioxotetrahydro-3-thienyl)-1,2-diaminoethane

N,N'-bis(1,1-dioxotetrahydro-3-thienyl)-1,2-diaminoethane

Cat. No. B8586540
M. Wt: 296.4 g/mol
InChI Key: AVSBXOFXTKSIOY-UHFFFAOYSA-N
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Patent
US03946038

Procedure details

To a 500 ml. round bottom flask equipped with condenser, thermometer and a stirrer were introduced 118 g. (1.0 mole) of 4,5-dihydrothiophene 1,1-dioxide, 200 ml. of 70% by weight aqueous ethanol and 30 g. (0.5 mole) of 1,2-diaminoethane (ethylenediamine). The reaction mixture was heated at reflux (80°-85°C) for 4 hours. The solvent was then removed under a reduced pressure. The product, N,N'-bis(1,1-dioxotetrahydro-3-thienyl)-1,2-diaminoethane, obtained was a viscous liquid that became a solid, m.p. 60°-85°C. IR spectrum showed absorptions at 3300 cm-1 (NH), at 1300 cm-1 and 1140 cm-1 (SO2).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:7])(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[NH2:8][CH2:9][CH2:10][NH2:11]>C(O)C>[O:6]=[S:1]1(=[O:7])[CH2:5][CH2:4][CH:3]([NH:8][CH2:9][CH2:10][NH:11][CH:3]2[CH2:4][CH2:5][S:1](=[O:7])(=[O:6])[CH2:2]2)[CH2:2]1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
S1(C=CCC1)(=O)=O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
NCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with condenser
ADDITION
Type
ADDITION
Details
thermometer and a stirrer were introduced 118 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (80°-85°C) for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=S1(CC(CC1)NCCNC1CS(CC1)(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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